Quinoline-4-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinoline-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)9-5-6-11-8-4-2-1-3-7(8)9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNGVZUFSMKRIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Quinoline 4 Sulfonyl Chloride and Its Positional Isomers
Direct Sulfonylation Routes
Direct sulfonylation methods are foundational in the synthesis of quinoline (B57606) sulfonyl chlorides. These routes typically involve harsh reagents to directly functionalize the quinoline ring or a precursor.
Chlorosulfonation of Substituted Quinoline Precursors (e.g., 8-hydroxyquinoline)
A primary and well-established method for synthesizing quinoline sulfonyl chlorides is the direct chlorosulfonation of quinoline or its substituted derivatives. guidechem.comgoogle.com This electrophilic substitution reaction typically employs chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group onto the quinoline ring. guidechem.comnih.gov The position of sulfonylation is directed by the existing substituents on the quinoline core.
For instance, the reaction of 8-hydroxyquinoline (B1678124) with chlorosulfonic acid yields 8-hydroxyquinoline-5-sulfonyl chloride. nih.gov Similarly, unsubstituted quinoline can be reacted with chlorosulfonic acid, often followed by treatment with thionyl chloride (SOCl₂), to produce 8-quinolinesulfonyl chloride. guidechem.comgoogle.com The reaction conditions for this transformation can be demanding, requiring elevated temperatures. One documented procedure involves adding quinoline to chlorosulfonic acid under ice-cooling, then heating the mixture to 140°C for 10 hours, followed by the addition of thionyl chloride and further heating at 70°C for 4 hours. guidechem.com
The general reaction scheme for the chlorosulfonation of 8-hydroxyquinoline is presented below:
| Precursor | Reagent | Product | Reference |
| 8-Hydroxyquinoline (8-HQ) | Chlorosulfonic acid (ClSO₃H) | 8-Hydroxyquinoline-5-sulfonyl chloride | nih.gov |
| Quinoline | 1. Chlorosulfonic acid (ClSO₃H)2. Thionyl chloride (SOCl₂) | 8-Quinolinesulfonyl chloride | guidechem.comgoogle.com |
Oxidative Chlorination of Quinolinethiols and Disulfides
The oxidative chlorination of thiols and disulfides represents a general and effective strategy for the synthesis of sulfonyl chlorides. organic-chemistry.orgscispace.com This approach involves the oxidation of a sulfur-containing functional group (a thiol, R-SH, or a disulfide, R-S-S-R) to the sulfonyl chloride (-SO₂Cl) oxidation state. scispace.com While specific examples for the direct conversion of quinolinethiols to quinoline sulfonyl chlorides are not extensively detailed in the reviewed literature, the general applicability of these methods suggests a viable synthetic route.
Various reagent systems have been developed for this transformation, offering alternatives to the traditional use of hazardous chlorine gas. organic-chemistry.orgchemspider.com These modern reagents promote the conversion under milder conditions with high efficiency. organic-chemistry.org
Key methods for the oxidative chlorination of thiols and disulfides include:
Hydrogen Peroxide (H₂O₂) and Thionyl Chloride (SOCl₂): This combination serves as a highly reactive reagent for the direct conversion of thiols to their corresponding sulfonyl chlorides. organic-chemistry.org
N-Chlorosuccinimide (NCS): In situ preparation of sulfonyl chlorides from thiols can be achieved through oxidation with NCS in the presence of a chloride source like tetrabutylammonium chloride. organic-chemistry.org
Chlorine Dioxide (ClO₂): This industrial oxidant has been successfully used to convert various alkanethiols, arylthiols, and disulfides into sulfonyl chlorides, representing a novel synthetic application for this reagent. scispace.comresearchgate.net
Nitric Acid/Hydrochloric Acid/Oxygen: A continuous flow, metal-free protocol using this system has been developed for the clean synthesis of sulfonyl chlorides from thiols and disulfides. nih.gov
The general transformation can be summarized as follows:
| Starting Material | Reagent System | Product | Key Advantages |
| Thiols (R-SH) | H₂O₂ / SOCl₂ | Sulfonyl Chloride (R-SO₂Cl) | Highly reactive, short reaction times. organic-chemistry.org |
| Thiols, Disulfides | H₂O₂ / Zirconium tetrachloride | Sulfonyl Chloride (R-SO₂Cl) | High yields, mild conditions. organic-chemistry.org |
| Thiols, Disulfides | Nitrate salt / Chlorotrimethylsilane | Sulfonyl Chloride (R-SO₂Cl) | Mild and efficient, high purity. organic-chemistry.org |
| Thiols, Disulfides | Chlorine Dioxide (ClO₂) | Sulfonyl Chloride (R-SO₂Cl) | Convenient, simple, high yields (45-82%). scispace.com |
| Thiols, Disulfides | HNO₃ / HCl / O₂ (Flow Reactor) | Sulfonyl Chloride (R-SO₂Cl) | Metal-free, continuous flow, good yields (70-81%). nih.gov |
Advanced Synthetic Approaches to Sulfonyl-Containing Quinolines
Recent advancements in organic synthesis have led to the development of more sophisticated methods for constructing sulfonyl-containing quinolines. These approaches often prioritize milder reaction conditions, improved efficiency, and the avoidance of harsh or toxic reagents.
Metal-Free Catalysis and Reaction Conditions
A significant trend in modern organic chemistry is the move towards metal-free catalytic systems to avoid potential metal contamination in the final products. rsc.org Several metal-free protocols for the synthesis of sulfonylated quinolines have been successfully developed.
One notable method involves the deoxygenative C2-H sulfonylation of quinoline N-oxides with sulfonyl chlorides. mdpi.com A practical and efficient approach uses a combination of carbon disulfide (CS₂) and diethylamine (B46881) (Et₂NH) to promote the reaction at room temperature. mdpi.com This transition-metal-free method exhibits a wide substrate scope and functional group tolerance, providing the desired 2-sulfonylquinolines in satisfactory yields. mdpi.com In this process, the sulfonyl chloride acts as both the sulfonyl source and the activating agent for the quinoline N-oxide. mdpi.com
Another innovative metal-free approach is the use of ball-milling to promote the coupling of haloquinolines with sulfonic acids. This solvent-free and additive-free method offers significant advantages, including shorter reaction times (10–20 minutes), mild temperatures, and excellent to quantitative yields. rsc.org
Photoredox-Catalyzed Synthesis (e.g., white LED light initiation)
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions without the need for high temperatures. This strategy has been applied to the synthesis of sulfonyl-containing quinoline compounds.
One such method involves the reaction of quinoline compounds with sulfonyl chloride compounds in acetone, using a photocatalyst under the illumination of white LED light. The reaction proceeds at room temperature for 4-12 hours and provides a high yield of the sulfonyl-containing quinoline product. This approach is advantageous as it avoids the use of metal catalysts and harsh heating conditions, offering an efficient alternative for synthesis.
Ultrasound-Assisted Protocols for Sulfonylation
The use of ultrasound irradiation to accelerate chemical reactions has been recognized as a green chemistry protocol. rsc.org This technique has been effectively applied to the synthesis of sulfonylated quinolines.
For example, the C2-sulfonation of N-oxide quinoline with sulfonyl chloride can be achieved in water using zinc dust as a mediator under ultrasound irradiation. rsc.org This method provides the target sulfonylated quinoline in moderate yields. The proposed mechanism involves the initial reduction of the sulfonyl chloride by the zinc dust, followed by coordination of the generated intermediate with the quinoline N-oxide, and finally, an intramolecular nucleophilic addition to yield the product. rsc.org The use of ultrasound offers benefits such as shorter reaction times and often leads to good-to-excellent yields with easy product isolation. rsc.org
Copper-Catalyzed C-H Bond Activation for Sulfonylation (e.g., Quinoline N-Oxides with Aryl Sulfonyl Chlorides)
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis. In the context of quinoline chemistry, copper-catalyzed C-H bond activation has been notably successful for the introduction of sulfonyl groups, particularly through the use of quinoline N-oxides. The N-oxide functionality serves as a directing group, activating the C-H bonds at specific positions for sulfonylation. nih.govacs.orgnih.gov
Research in this area has predominantly demonstrated the high regioselectivity of this method for the C2-position of the quinoline ring. acs.orgnih.gov An efficient one-pot protocol has been developed for the synthesis of 2-aryl sulfonyl quinolines from quinoline N-oxides and commercially available aryl sulfonyl chlorides, utilizing an inexpensive copper catalyst. nih.govacs.orgacs.org This transformation exhibits chemo- and regioselective manners, affording the desired products in moderate to excellent yields. nih.govacs.org
The reaction conditions for this C2-sulfonylation have been optimized, with studies investigating various copper catalysts, bases, and solvents. nih.gov The electronic properties of the aryl sulfonyl chlorides have been observed to have a slight influence on the reaction efficiency, with electron-donating groups generally providing slightly higher yields compared to electron-withdrawing groups. nih.gov
The scope of the reaction has been explored with various substituted quinoline N-oxides. For instance, quinoline N-oxide derivatives bearing electron-donating methyl groups at the 4- and 6-positions have been shown to undergo smooth sulfonylation at the C2-position. nih.gov
While C2-sulfonylation is the major outcome for quinoline N-oxides, the substitution pattern on the quinoline core can influence the regioselectivity. For isoquinoline N-oxide, this catalytic system has been reported to yield the C4-substituted product in high yield. nih.gov Furthermore, the use of a directing group at the 8-position of quinoline, such as an amino group, has been shown to direct the copper-catalyzed sulfonylation to the C5-position. nus.edu.sg
A plausible mechanism for the C2-sulfonylation of quinoline N-oxides involves an initial electrophilic attack of the copper(I) catalyst at the C2-carbon of the quinoline N-oxide. This is followed by oxidative addition of the aryl sulfonyl chloride to form a copper(III) intermediate. Subsequent coordination of the copper atom with the oxygen of the N-oxide and reductive elimination furnishes the C2-sulfonylated product and regenerates the copper(I) catalyst to complete the catalytic cycle. nih.gov
Below are interactive data tables summarizing the research findings for the copper-catalyzed C-H bond activation for the sulfonylation of quinoline N-oxides and related derivatives.
Table 1: Copper-Catalyzed C2-Sulfonylation of Quinoline N-Oxides with Aryl Sulfonyl Chlorides nih.gov
| Entry | Quinoline N-Oxide | Aryl Sulfonyl Chloride | Product | Yield (%) |
| 1 | Quinoline N-oxide | p-Tolylsulfonyl chloride | 2-(p-Tolylsulfonyl)quinoline | 91 |
| 2 | Quinoline N-oxide | Phenylsulfonyl chloride | 2-(Phenylsulfonyl)quinoline | 85 |
| 3 | Quinoline N-oxide | 4-Methoxyphenylsulfonyl chloride | 2-(4-Methoxyphenylsulfonyl)quinoline | 88 |
| 4 | Quinoline N-oxide | 4-Chlorophenylsulfonyl chloride | 2-(4-Chlorophenylsulfonyl)quinoline | 82 |
| 5 | Quinoline N-oxide | 4-Bromophenylsulfonyl chloride | 2-(4-Bromophenylsulfonyl)quinoline | 80 |
| 6 | Quinoline N-oxide | 4-Fluorophenylsulfonyl chloride | 2-(4-Fluorophenylsulfonyl)quinoline | 83 |
| 7 | Quinoline N-oxide | 2-Naphthylsulfonyl chloride | 2-(2-Naphthylsulfonyl)quinoline | 75 |
| 8 | Quinoline N-oxide | 2-Thienylsulfonyl chloride | 2-(2-Thienylsulfonyl)quinoline | 61 |
| 9 | 4-Methylquinoline N-oxide | p-Tolylsulfonyl chloride | 4-Methyl-2-(p-tolylsulfonyl)quinoline | 85 |
| 10 | 6-Methylquinoline N-oxide | p-Tolylsulfonyl chloride | 6-Methyl-2-(p-tolylsulfonyl)quinoline | 82 |
Table 2: Copper-Catalyzed Sulfonylation of Isoquinoline N-Oxide nih.gov
| Entry | Substrate | Aryl Sulfonyl Chloride | Product | Yield (%) |
| 1 | Isoquinoline N-oxide | p-Tolylsulfonyl chloride | 4-(p-Tolylsulfonyl)isoquinoline | 88 |
It is important to note that the direct copper-catalyzed C-H bond activation for the synthesis of quinoline-4-sulfonyl chloride from quinoline or quinoline N-oxide is not the favored reaction pathway, with the literature strongly indicating a preference for C2-sulfonylation. The synthesis of other positional isomers, such as those at the C3, C6, C7, and C8 positions (without a directing group at a neighboring position), via this methodology is not well-documented.
Chemical Reactivity and Mechanistic Aspects of Quinoline 4 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety
The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for its most common applications in synthesis.
One of the most well-documented reactions of quinoline (B57606) sulfonyl chlorides is their reaction with primary and secondary amines to form quinoline-sulfonamide hybrids. researchgate.netmdpi.comnih.govrsc.org This reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride (HCl). A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the HCl formed during the reaction. rsc.org
The synthesis of these hybrids is of significant interest in medicinal chemistry, as the quinoline and sulfonamide moieties are both well-known pharmacophores found in numerous biologically active compounds. mdpi.comrsc.org Researchers have synthesized various series of these hybrids by reacting different substituted quinoline sulfonyl chlorides with a diverse range of amines. For instance, quinoline-8-sulfonyl chloride has been reacted with various substituted amines in dichloromethane, using pyridine as a catalyst, to produce a library of quinoline-8-sulfonamide (B86410) derivatives. rsc.org Similarly, new acetylene (B1199291) derivatives of 8-hydroxy- and 8-methoxyquinoline-5-sulfonamide (B2886400) were prepared through the reaction of the corresponding sulfonyl chlorides with amines bearing an acetylene group. nih.gov
The general scheme for this synthesis is as follows:
Scheme: General reaction for the formation of quinoline-sulfonamides.
| Quinoline Sulfonyl Chloride Isomer | Amine Reactant | Resulting Hybrid Compound Class | Reference |
| Quinoline-8-sulfonyl chloride | Substituted benzylamines | N-benzyl-quinoline-8-sulfonamides | rsc.org |
| Quinoline-8-sulfonyl chloride | Piperidine | 8-(Piperidin-1-ylsulfonyl)quinoline | researchgate.net |
| 8-Methoxyquinoline-5-sulfonyl chloride | Prop-2-yn-1-amine | 8-Methoxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | nih.gov |
| 7-Chloroquinolin-4-yl based triazole | N-methyl-8-quinolinesulfonamide | 8-N-Methyl-N-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}quinolinesulfonamide | mdpi.com |
Chemoselectivity is a critical consideration when a molecule contains multiple reactive sites. In halo(het)arene sulfonyl halides, a potential competition exists between nucleophilic attack at the sulfonyl halide group and nucleophilic aromatic substitution (SNAr) at a halogen-substituted carbon on the aromatic ring. chemrxiv.org
For a molecule like quinoline-4-sulfonyl chloride, the sulfonyl chloride group is generally more reactive towards amines than an unactivated C-Cl or C-Br bond on the quinoline ring. enamine.net The amidation reaction at the sulfonyl group is typically faster and occurs under milder conditions. Therefore, in reactions with amines, this compound will chemoselectively form the corresponding sulfonamide. chemrxiv.org
Regioselectivity becomes a factor when the quinoline ring itself is substituted with other groups. However, the primary reaction site for amidation remains the sulfonyl chloride moiety at the 4-position. Issues of regioselectivity in amidation would be more complex in molecules containing multiple, competing sulfonyl chloride groups or other highly activated electrophilic centers.
Role as a Sulfonylating Reagent in Organic Transformations
The primary role of this compound in organic synthesis is to act as a sulfonylating reagent . This involves the transfer of the quinoline-4-sulfonyl group (Quinoline-4-SO₂-) to a nucleophilic substrate. uop.edu.pk
The formation of sulfonamides with amines (as detailed in section 3.1.1) is a prime example of a sulfonylation reaction. Beyond amines, this compound can react with other nucleophiles:
Alcohols and Phenols: Reaction with alcohols or phenols in the presence of a base yields quinoline-4-sulfonate esters.
Thiols: Reaction with thiols produces thiosulfonate esters.
This reactivity makes it a versatile building block for incorporating the quinoline scaffold, which is known for its presence in a wide array of pharmaceuticals and biologically active compounds. rsc.org
Dual Reactivity: Sulfonylation and Chlorination via Quinoline N-Oxides
This compound can exhibit dual reactivity when used to activate quinoline N-oxides. In such reactions, it can act as both a sulfonylating agent and a source for chlorination. mdpi.com
When this compound reacts with a quinoline N-oxide, the oxygen atom of the N-oxide can act as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a highly reactive O-sulfonylated adduct. This adduct serves two purposes:
It activates the quinoline ring of the N-oxide, particularly at the C2 position, for subsequent nucleophilic attack.
It releases a chloride ion (Cl⁻).
The released chloride ion can then act as a nucleophile, attacking the activated C2 position of the N-oxide ring, leading to a 2-chloroquinoline (B121035) derivative. In this process, the quinoline-4-sulfonate group acts as a good leaving group. This pathway demonstrates the dual role of this compound as an activator (via sulfonylation of the N-oxide oxygen) and a chlorinating agent source.
Proposed Reaction Mechanisms for Functionalization
The reactivity of quinoline sulfonyl chlorides is central to various synthetic transformations, particularly in the functionalization of other heterocyclic systems like quinoline N-oxides.
A notable reaction is the direct, deoxygenative C2-H sulfonylation of quinoline N-oxides using sulfonyl chlorides as the sulfonating agent. mdpi.comresearchgate.net This transition-metal-free reaction provides an efficient route to 2-sulfonylquinolines. A recently proposed mechanism suggests an unexpected pathway where the sulfonyl chloride serves as both the sulfonyl source and the activator for the N-oxide. mdpi.com
The proposed mechanism proceeds as follows:
In Situ Generation of a Nucleophilic Sulfonyl Source: The reaction is promoted by a combination of carbon disulfide (CS₂) and a secondary amine, such as diethylamine (B46881) (Et₂NH). These reagents react with the sulfonyl chloride (e.g., tosyl chloride, TsCl) to generate a nucleophilic sulfonyl species in situ.
Activation of Quinoline N-Oxide: A separate molecule of the sulfonyl chloride acts as an electrophilic activator by reacting with the oxygen atom of the quinoline N-oxide, forming the reactive O-sulfonylated adduct, similar to the process described in section 3.3.
Nucleophilic Attack: The in situ-generated nucleophilic sulfonyl species attacks the highly electrophilic C2 position of the activated quinoline N-oxide adduct.
Rearomatization and Deoxygenation: Subsequent elimination and rearomatization lead to the final 2-sulfonylquinoline product.
This process is considered a deoxygenative sulfonylation because the oxygen atom from the N-oxide is ultimately removed. mdpi.comresearchgate.net This method is valued for its mild conditions, broad substrate scope, and avoidance of transition metals. mdpi.com
Involvement of Intermediate Species (e.g., sulfonyl radicals)
The reactivity of this compound and related sulfonyl chlorides is often dictated by the formation of transient, highly reactive intermediate species. Understanding these intermediates is crucial for elucidating reaction mechanisms and predicting product outcomes. Key among these are sulfonyl radicals, which have been increasingly utilized in modern synthetic chemistry.
Sulfonyl Radical Generation and Reactions
Sulfonyl chlorides are versatile precursors for generating sulfonyl radicals, which are key intermediates in various carbon-sulfur bond-forming reactions. acs.orgmagtech.com.cn These radicals can be generated under different conditions, including photochemical activation or through chemical initiation. acs.orggoogle.com
One prominent pathway involves the reaction of a sulfonyl chloride with a hydrazine (B178648) hydrate (B1144303) in situ to form a sulfonyl hydrazide intermediate. This intermediate is then oxidized, often by an agent like tert-butyl hydroperoxide (TBHP), to generate the sulfonyl radical. sioc-journal.cn This radical species is then capable of participating in subsequent cascade reactions.
A plausible mechanism for the synthesis of 3-sulfonylquinolines from N-propargylanilines illustrates the role of the sulfonyl radical. sioc-journal.cnmdpi.com
Formation of Sulfonyl Hydrazide (A): The sulfonyl chloride reacts with hydrazine hydrate. sioc-journal.cn
Oxidation to Sulfonyl Radical (B): The resulting sulfonyl hydrazide is oxidized to form the sulfonyl radical. sioc-journal.cn
Radical Addition: The sulfonyl radical is trapped by the alkyne group of an N-propargylaniline, creating a vinyl radical intermediate (C). sioc-journal.cn
Intramolecular Cyclization: The vinyl radical undergoes an intramolecular cyclization onto the aniline (B41778) ring, forming another radical intermediate (D). sioc-journal.cn
Aromatization: The final product is formed through an oxidation/rearomatization step. mdpi.com
Control experiments have indicated that a radical pathway is involved in these types of sulfonylation reactions. rsc.org For instance, cobalt(II)-catalyzed C5-sulfonylation of quinolines is proposed to proceed via a sulfonyl radical attacking the quinoline ring, followed by a single electron transfer (SET) process to yield the final product. rsc.org
The table below summarizes research findings on reactions involving sulfonyl radical intermediates generated from sulfonyl chlorides.
| Reaction Type | Reactants | Catalyst/Initiator | Key Intermediate | Product | Ref. |
| Sulfonylation/Cyclization | N-propargylanilines, Sulfonyl chlorides | Hydrazine hydrate, TBHP, Cs₂CO₃ | Sulfonyl radical | 3-Sulfonylquinolines | sioc-journal.cn |
| C5-H Sulfonylation | Quinolines, Aryldiazonium tetrafluoroborates, Sulfur dioxide | Cobalt(II) complex | Sulfonyl radical | 5-Sulfonylquinolines | rsc.org |
| Deoxygenative C2-Sulfonylation | Quinoline N-oxides, Sulfonyl chlorides | CS₂, Et₂NH | Nucleophilic sulfonyl source | 2-Sulfonylquinolines | mdpi.com |
Other Reactive Intermediates
Besides sulfonyl radicals, other intermediates can be involved in the reactions of sulfonyl chlorides. In some cases, the sulfonyl chloride itself acts as an electrophilic activator. For example, in the synthesis of 2-sulfonylquinolines from quinoline N-oxides, the sulfonyl chloride activates the quinoline N-oxide. mdpi.com This is followed by the in-situ generation of a nucleophilic sulfonyl source from the reaction of CS₂, diethylamine, and another molecule of sulfonyl chloride, which then attacks the activated quinoline N-oxide. mdpi.com
In other transformations, the sulfonyl chloride is reduced to generate a different type of reactive intermediate. The C2-sulfonation of quinoline N-oxides can be achieved using a sulfonyl chloride in the presence of zinc dust. rsc.orgrsc.org It is proposed that the sulfonyl chloride is first reduced by the zinc, and this generated intermediate then coordinates with the quinoline N-oxide, leading to the final product via an intramolecular nucleophilic addition. rsc.orgrsc.org
The versatility of sulfonyl chlorides as precursors to various reactive intermediates makes them powerful reagents in organic synthesis for creating complex, sulfur-containing heterocyclic molecules. magtech.com.cn
Derivatization and Functionalization Strategies Utilizing Quinoline 4 Sulfonyl Chloride
Synthesis of Novel Quinoline-Sulfonamide Hybrid Compounds
The reaction of quinoline-4-sulfonyl chloride with primary or secondary amines is the most direct method for synthesizing quinoline-4-sulfonamides. This reaction typically proceeds in the presence of a base (like pyridine (B92270) or triethylamine) in an appropriate solvent (such as dichloromethane) to yield the corresponding sulfonamide. rsc.orgresearchgate.net This molecular hybridization approach combines the quinoline (B57606) scaffold with the well-known sulfonamide pharmacophore into a single chemical entity. rsc.orgnih.gov This strategy is a cornerstone of modern drug design, aiming to create hybrid molecules that may exhibit enhanced efficacy or novel biological activities. nih.gov
The versatility of the sulfonamide synthesis allows for the introduction of a wide array of amine-containing pharmacophores, leading to extensive libraries of novel compounds. By varying the amine reactant, researchers can systematically modify the physicochemical properties and biological activity of the resulting hybrid molecule.
Detailed research, exemplified by studies on the quinoline-8-sulfonyl chloride isomer, showcases this strategy. In one such study, quinoline-8-sulfonyl chloride was reacted with a diverse panel of substituted amines. rsc.org The reactions were generally carried out by dissolving the sulfonyl chloride in dichloromethane, followed by the addition of the respective amine and a few drops of pyridine, stirring overnight to produce the desired sulfonamide derivatives in excellent yields (80-90%). rsc.org This methodology allows for the incorporation of various structural motifs, including those with electron-donating and electron-withdrawing groups on aromatic rings, which can significantly influence the biological potency of the final compounds. rsc.org
| Compound ID | Amine Pharmacophore Introduced | Resulting Quinoline Sulfonamide Structure (Illustrative example based on 8-isomer) | Yield (%) | Reference |
|---|---|---|---|---|
| a1 | Aniline (B41778) | N-phenylquinoline-8-sulfonamide | 85 | rsc.org |
| a5 | 3-Chloroaniline | N-(3-chlorophenyl)quinoline-8-sulfonamide | 88 | rsc.org |
| a6 | 2,5-Dimethoxyaniline | N-(2,5-dimethoxyphenyl)quinoline-8-sulfonamide | 84 | rsc.org |
| a11 | 2-Aminophenol | N-(2-hydroxyphenyl)quinoline-8-sulfonamide | 82 | rsc.org |
| a12 | 2-Fluoroaniline | N-(2-fluorophenyl)quinoline-8-sulfonamide | 90 | rsc.org |
| a15 | 4-Aminophenol | N-(4-hydroxyphenyl)quinoline-8-sulfonamide | 86 | rsc.org |
A sophisticated derivatization strategy involves creating hybrid molecules that incorporate a third pharmacologically relevant heterocycle, such as 1,2,3-triazole. The 1,2,3-triazole ring is a well-regarded scaffold in medicinal chemistry, known to improve the biological profile of compounds through its ability to form hydrogen bonds and its high dipole moment. nih.gov
A powerful method to achieve this integration is through a multi-step synthesis that culminates in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Research using quinoline-5-sulfonyl chloride illustrates this approach effectively. nih.gov
Synthesis of Acetylenic Sulfonamides : First, the quinoline sulfonyl chloride (e.g., 8-hydroxyquinoline-5-sulfonyl chloride) is reacted with an amine that also contains a terminal alkyne moiety, such as propargylamine. This reaction yields an acetylenic quinoline-sulfonamide derivative. nih.gov
Azide-Alkyne Cycloaddition : The resulting alkyne-functionalized sulfonamide is then reacted with an organic azide (B81097) in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and sodium ascorbate). This cycloaddition reaction efficiently and regioselectively forms the stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the quinoline-sulfonamide structure to another molecular entity via the triazole linker. nih.govmdpi.com
This strategy has been successfully used to prepare hybrid systems containing both quinoline and 1,2,3-triazole moieties, demonstrating a robust pathway for creating complex and potentially bioactive molecules. nih.gov
Positional Functionalization of the Quinoline Scaffold with Sulfonyl Groups
The primary utility of this compound in functionalization is to serve as an electrophilic precursor for introducing a sulfonyl-linked group specifically at the C4 position of the quinoline nucleus. The sulfonyl chloride group itself is the site of reaction, acting as a highly reactive "handle" for derivatization. Its main role is not to direct substitution at other positions on the quinoline ring but to be converted into other functional groups, most commonly sulfonamides. researchgate.net
The synthesis of the this compound precursor itself is a key step in the positional functionalization of the quinoline scaffold. While various methods exist for the synthesis of quinoline sulfonyl chlorides, a common laboratory method for an isomer like 8-hydroxyquinoline-5-sulfonyl chloride involves the direct chlorosulfonation of 8-hydroxyquinoline (B1678124) with excess chlorosulfonic acid at room temperature. nih.gov Similar electrophilic substitution strategies can be envisioned for producing the 4-sulfonyl chloride isomer from a suitable quinoline precursor, which then enables the diverse derivatizations at that specific position.
Design of Multi-targeting Chemical Entities
A modern approach in drug discovery is the design of multi-target-directed ligands (MTDLs), single molecules engineered to interact with multiple biological targets simultaneously. rsc.org This strategy is particularly relevant for complex multifactorial diseases like Alzheimer's disease or cancer, where hitting a single target is often insufficient. rsc.orggoogle.com The quinoline-sulfonamide hybrid scaffold is an ideal platform for developing such agents. rsc.org
The design rationale is based on molecular hybridization, which combines two or more pharmacophores with known biological activities into one molecule. rsc.org The quinoline ring is a well-established scaffold found in numerous drugs with a wide range of activities, while the sulfonamide moiety is another prominent pharmacophore. rsc.orgrsc.org By linking these two, researchers aim to create synergistic activity or a broader spectrum of action.
For example, novel quinoline-sulfonamides have been designed and synthesized as dual inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), which are key enzymatic targets in the pathology of Alzheimer's disease. rsc.orgrsc.org In these studies, a library of compounds was synthesized from quinoline-8-sulfonyl chloride and various substituted amines, and then screened for inhibitory activity against all four enzymes. rsc.org
| Lead Compound (Isomer) | Design Strategy | Biological Targets | Key Findings | Reference |
|---|---|---|---|---|
| Compound a5 (8-isomer) | Quinoline-sulfonamide hybrid | MAO-A | Showed potent and selective inhibition of MAO-A (IC₅₀ = 0.59 µM), attributed to the 3-chloro substituent on the phenyl ring. | rsc.orgrsc.org |
| Compound a12 (8-isomer) | Quinoline-sulfonamide hybrid | MAO-B | Demonstrated high potency against MAO-B (IC₅₀ = 0.47 µM), with the 2-fluoro substituent being critical for activity. | rsc.orgrsc.org |
| Compound a11 (8-isomer) | Quinoline-sulfonamide hybrid | AChE (Acetylcholinesterase) | Acted as a potent inhibitor of AChE (IC₅₀ = 1.10 µM), with the hydroxyl group at the ortho position playing a key role. | rsc.orgrsc.org |
| Compound a6 (8-isomer) | Quinoline-sulfonamide hybrid | BChE (Butyrylcholinesterase) | Exhibited the most potent inhibition against BChE (IC₅₀ = 0.58 µM), with ortho- and meta-methoxy groups enhancing activity. | rsc.orgrsc.org |
| 8-hydroxyquinoline-5-sulfonamides | Quinoline-sulfonamide hybrid | Cancer cells, Bacteria | Designed as multi-target agents. Compound 3c showed high activity against three cancer cell lines and MRSA isolates, comparable to reference drugs. | nih.gov |
This multi-target approach can improve therapeutic outcomes and potentially reduce side effects compared to combination therapies. rsc.org The findings suggest that specific substitutions on the amine pharmacophore are crucial for tuning the potency and selectivity of the quinoline-sulfonamide hybrids against different enzyme targets. rsc.org
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and reactivity of molecules. acs.orgnih.gov For quinoline-4-sulfonyl chloride, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31+G(d,p), are employed to optimize the molecular geometry and determine its most stable conformation. acs.orgnih.gov
These calculations provide detailed information about the distribution of electron density and the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net In quinoline-based sulfonamides, the HOMO is often localized on the quinoline (B57606) ring system, whereas the LUMO may be distributed across the sulfonyl chloride group and the adjacent ring structure. researchgate.netsemanticscholar.org This distribution is crucial for predicting the molecule's reactivity, as it indicates where electrophilic and nucleophilic attacks are most likely to occur. researchgate.net The energy difference between HOMO and LUMO, known as the energy gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.netnanobioletters.com The MEP map illustrates the electrostatic potential on the molecule's surface, using a color-coded scheme to identify electron-rich, electron-poor, and neutral regions. tandfonline.comnih.gov
For this compound, an MEP analysis would reveal the following:
Negative Regions (Red/Yellow): These electron-rich areas, indicating sites susceptible to electrophilic attack, are typically located around the highly electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the quinoline ring. nanobioletters.comtandfonline.com
Positive Regions (Blue): These electron-deficient areas are prime targets for nucleophilic attack. The most significant positive potential is expected around the sulfur atom of the sulfonyl chloride group, due to the strong electron-withdrawing effect of the attached oxygen and chlorine atoms. The hydrogen atoms of the quinoline ring also exhibit positive potential. semanticscholar.orgnanobioletters.com
Neutral Regions (Green): These areas represent regions of near-neutral electrostatic potential. tandfonline.com
This detailed charge mapping helps in understanding intermolecular interactions and the regioselectivity of its reactions. doi.org
Analysis of Global Reactivity Parameters (e.g., energy gaps)
Global reactivity parameters, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide quantitative measures of a molecule's stability and reactivity. nih.govnih.gov A smaller HOMO-LUMO energy gap (ΔE) generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to promote an electron to an excited state. researchgate.netnih.gov
Key global reactivity parameters include:
Energy Gap (ΔE): ΔE = ELUMO - EHOMO
Chemical Hardness (η): A measure of resistance to charge transfer. η = (ELUMO - EHOMO) / 2
Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo electronic changes. S = 1 / (2η)
Electronegativity (χ): The power of an atom to attract electrons. χ = -(EHOMO + ELUMO) / 2
Chemical Potential (μ): Related to the "escaping tendency" of electrons. μ = -χ
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ω = μ² / (2η)
Computational studies on related quinoline sulfonamide derivatives have established typical values for these parameters, which are indicative of a reactive molecule suitable for further chemical transformations. researchgate.netusp.br
Below is an interactive table showing representative calculated global reactivity parameters for quinoline derivatives from computational studies.
| Parameter | Symbol | Formula | Significance | Typical Value Range (eV) for Quinoline Derivatives |
| HOMO Energy | EHOMO | - | Electron-donating ability | -5.7 to -6.2 nih.gov |
| LUMO Energy | ELUMO | - | Electron-accepting ability | -1.9 to -3.3 nih.gov |
| Energy Gap | ΔE | ELUMO - EHOMO | Reactivity and Stability researchgate.net | 2.7 to 4.2 researchgate.netnanobioletters.comnih.gov |
| Chemical Hardness | η | (ΔE) / 2 | Resistance to deformation nih.gov | 1.3 to 2.1 |
| Chemical Softness | S | 1 / (2η) | Polarizability nih.gov | 0.23 to 0.38 |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Electron-attracting power nih.gov | 3.8 to 4.7 |
| Electrophilicity Index | ω | μ² / (2η) | Electrophilic nature nih.gov | 3.4 to 6.8 |
Note: The values are representative and can vary based on the specific derivative and the computational method used.
Mechanistic Investigations via Computational Modeling (e.g., transition states and reaction pathways)
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping potential energy surfaces, researchers can identify stable intermediates, locate transition state structures, and calculate activation energies for different reaction pathways. whiterose.ac.ukacs.org
For instance, in reactions such as the sulfonylation of other molecules or nucleophilic substitution at the sulfonyl group, DFT calculations can:
Model Reaction Pathways: Trace the geometric and energetic changes as reactants are converted into products. whiterose.ac.uk
Identify Transition States: Locate the highest energy point along a reaction coordinate, which corresponds to the activation barrier of the reaction. The geometry of the transition state provides insight into the bond-making and bond-breaking processes. acs.org
Predict Regioselectivity: In cases where a reaction can occur at multiple sites, computational analysis of the transition state energies for each possible pathway can predict the major product, as the pathway with the lower activation energy is kinetically favored. acs.org
Studies on the reactions of quinoline N-oxides with sulfonyl chlorides have used computational modeling to support proposed mechanisms, demonstrating how nucleophilic sources generated in situ can react via specific pathways. nih.gov These theoretical investigations are crucial for optimizing reaction conditions and designing new synthetic routes.
Applications in Advanced Organic Synthesis and Materials Chemistry
Utilization as a Key Intermediate in the Synthesis of Complex Molecules
The primary application of quinoline-4-sulfonyl chloride in advanced organic synthesis is its role as an electrophilic precursor for the generation of a wide array of sulfonamide derivatives. The sulfonyl chloride group is readily attacked by nucleophiles, most commonly primary and secondary amines, to form stable sulfonamide linkages. ekb.egthieme-connect.com This reaction is a cornerstone for creating complex molecules with potential biological activities.
Research has demonstrated the synthesis of novel quinoline-sulfonamide hybrids through this method. For instance, a series of new arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines were prepared by reacting the corresponding 6-aminoquinoline (B144246) derivative with various sulfonyl chlorides. researchgate.net In a similar vein, new acetylene (B1199291) derivatives of 8-hydroxy- and 8-methoxyquinoline-5-sulfonamide (B2886400) were synthesized by reacting the respective quinoline-5-sulfonyl chlorides with amines containing an acetylene moiety. nih.gov The reaction of benzenesulfonyl chloride with primary and secondary amines in aqueous media has been studied, showing high conversion rates to sulfonamides, which underscores the general reactivity of this functional group. cdnsciencepub.com
The resulting sulfonamides are not merely final products but often serve as advanced intermediates themselves, which can be further functionalized. This versatility makes this compound a fundamental starting point for developing libraries of compounds for screening in drug discovery and materials science.
| Reactant 1 (Quinoline Derivative) | Reactant 2 (Nucleophile) | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 1-(6-amino-2-methyl-4-phenylquinolin-3-yl)ethanone | Various sulfonyl chlorides | Not specified | Aryl sulfonamides | researchgate.net |
| 8-Hydroxyquinoline-5-sulfonyl chloride | Amines with acetylene moiety (e.g., propargylamine) | Anhydrous acetonitrile, room temp. | 8-Hydroxyquinoline-5-sulfonamides | nih.gov |
| 8-Methoxyquinoline-5-sulfonyl chloride | Acetylenamine derivatives | Anhydrous acetonitrile, triethylamine | 8-Methoxyquinoline-5-sulfonamides | nih.gov |
| Benzenesulfonyl chloride | Dibutylamine, 1-octylamine | 1.0 mol/L aqueous NaOH | N-substituted benzenesulfonamides | cdnsciencepub.com |
Role in the Construction of Annulated Heterocyclic Systems
While direct participation of this compound in annulation (ring-fusing) reactions is not extensively documented, its derivatives, particularly quinoline (B57606) sulfonamides, are instrumental in the synthesis of fused heterocyclic systems. In these strategies, the sulfonamide linkage serves as a flexible and reactive handle to facilitate intramolecular cyclization, leading to the construction of complex, polycyclic architectures.
One demonstrated strategy involves the intramolecular cyclization of N-((aryl)-N-(phenylsulfonyl)indolyl)methylbenzenesulfonamides. acs.org These precursors, which contain a sulfonamide group, can undergo reactions like Pd(0)-mediated intramolecular cyclization to yield complex fused systems such as the indolo[3,2-c]quinoline framework. acs.org Another approach involves the electrophilic cyclization of N-(2-alkynyl)anilines protected with a sulfonyl group (e.g., mesyl), which, after initial cyclization, can be converted into the corresponding quinoline. acs.org The synthesis of ring-fluorinated quinolines has also been achieved via the intramolecular cyclization of 1,1-difluoro-1-alkenes that bear a sulfonamide moiety. thieme-connect.com
| Precursor Type | Cyclization Method | Fused Product Type | Reference |
|---|---|---|---|
| N-(2-Iodoaryl)-N-indolylmethylbenzenesulfonamide | Pd(0)-mediated intramolecular cyclization | Indolo[3,2-c]quinoline | acs.org |
| Mesyl-protected N-(2-alkynyl)aniline | Electrophilic cyclization with ICl | 3-Iodoquinoline | acs.org |
| 1,1-Difluoro-1-alkenes with a sulfonamide moiety | Intramolecular substitution | Ring-fluorinated quinolines | thieme-connect.com |
Participation in Cascade and Multicomponent Reaction Sequences
In modern organic synthesis, cascade (or domino) and multicomponent reactions (MCRs) are highly valued for their efficiency in building complex molecules from simple starting materials in a single pot. rsc.orgrsc.org Rather than being a typical reactant in these sequences, this compound's place is better understood in the context of alternative synthetic strategies. Many advanced cascade and multicomponent reactions are designed specifically to produce functionalized quinolines, often bypassing the need for pre-formed, reactive intermediates like sulfonyl chlorides. rsc.orgrsc.orgresearchgate.net
For example, a highly efficient Knoevenagel condensation/aza-Wittig reaction cascade has been developed for the synthesis of 3-sulfonyl-substituted quinolines. researchgate.netnih.govbeilstein-archives.org This method starts with simpler building blocks like o-azidobenzaldehydes and ketosulfonamides, highlighting that creating the sulfonylquinoline scaffold via a cascade is a powerful alternative to functionalizing a pre-existing quinoline. nih.govbeilstein-archives.org The literature notes that the diversity of some quinoline sulfonamides is limited precisely because of the challenges in preparing the corresponding sulfonyl chlorides, which further motivates the development of these cascade approaches. nih.govbeilstein-archives.org
Similarly, various MCRs are employed to construct the quinoline core. rsc.orgrsc.org The Ugi and Povarov reactions are prominent examples that allow for the synthesis of diverse quinoline structures in a single step. rsc.orgresearchgate.net While quinoline derivatives can participate in MCRs, such as the reaction between quinolines, arynes, and aldehydes to form benzoxazino quinoline derivatives, the direct use of this compound as a component in well-known MCRs is not a common strategy. nih.gov Instead, the field has trended towards using MCRs and cascade reactions as a more convergent and efficient means to access the very types of complex sulfonated quinolines that might otherwise be synthesized from this compound. rsc.orgacs.org
Research Challenges and Future Directions for Quinoline 4 Sulfonyl Chloride
Strategies to Overcome Inherent Instability and Improve Handling
The primary operational hurdle for quinoline-4-sulfonyl chloride is its sensitivity to moisture, leading to hydrolysis into the corresponding and less reactive quinoline-4-sulfonic acid. smolecule.com This instability necessitates specific strategies for its storage and handling to ensure reactivity and reproducibility in chemical synthesis.
Future advancements in this area focus on several key strategies:
Inert Atmosphere Handling: Rigorous exclusion of atmospheric moisture is critical. Standard laboratory techniques, such as working under an inert atmosphere of nitrogen or argon and using oven-dried glassware, are fundamental. semanticscholar.org Safety data sheets for analogous sulfonyl chlorides recommend storage in tightly sealed containers in a dry, cool, and well-ventilated area, often under an inert gas. fishersci.com
In Situ Generation: A highly effective strategy to bypass the challenges of isolation and storage is the in situ generation of the sulfonyl chloride from a more stable precursor immediately before its use in a subsequent reaction. For instance, stable sulfonic acids can be converted to the desired sulfonyl chloride using reagents like thionyl chloride. tandfonline.comresearchgate.net This approach avoids the need to handle and store the sensitive sulfonyl chloride, streamlining synthetic workflows.
Continuous Flow Technology: Modern flow chemistry offers a robust solution for handling unstable reagents. In a continuous flow setup, small amounts of reactants are mixed at the point of reaction, and the product is continuously removed. This method minimizes the volume of hazardous or unstable material present at any given time and allows for precise control over reaction parameters such as temperature and mixing, which can prevent decomposition. mdpi.comdurham.ac.uk This is particularly advantageous for reactions like diazotization followed by sulfonyl-chlorination, which can be difficult to control on a large scale in batch processes. acs.org
Alternative Formulations: The use of the hydrochloride salt of this compound is one approach that may enhance its shelf-life and handling characteristics compared to the free base form. smolecule.com Research into other salt forms or co-crystals could yield formulations with improved stability profiles.
Development of Novel and Highly Efficient Synthetic Methodologies
Traditional synthesis of this compound often involves multi-step processes such as the chlorosulfonation of quinoline (B57606) with harsh reagents like chlorosulfonic acid. tandfonline.com The drive for greener, more efficient, and safer chemical processes has spurred the development of innovative synthetic methodologies.
Future research is actively pursuing several promising avenues:
One-Pot Procedures: Recent breakthroughs include the development of novel, one-pot methods that reduce the number of synthetic steps and purification procedures. A notable example is the chemo- and regioselective synthesis of C4-chlorides of quinolines from quinoline N-oxides, where the sulfonyl chloride reagent cleverly serves dual roles in both sulfonylation and chlorination under metal-free conditions. rsc.org
Photocatalysis: The use of visible light as a clean and sustainable energy source to drive chemical reactions represents a significant advance. Photocatalytic methods are being developed for the synthesis of quinoline scaffolds and their derivatives under extremely mild conditions, often without the need for harsh oxidants or high temperatures. acs.orgnih.govrsc.org These techniques are highly atom-economical and offer a greener alternative to conventional methods. rsc.org
Modern Catalytic Systems: The development of advanced catalytic systems is a major focus. This includes the use of zinc dust-mediated protocols and copper-catalyzed C-H bond activation to directly install the sulfonyl group. rsc.orgmdpi.com Furthermore, the application of recyclable nanocatalysts is emerging as a green and efficient approach for synthesizing sulfonyl-quinoline derivatives in one-pot, multi-component reactions. acs.org
Flow Chemistry Synthesis: As with handling, continuous flow processes are also being applied to the synthesis itself. Flow reactors provide enhanced safety and scalability for potentially hazardous reactions, such as those involving diazonium salt intermediates, which are precursors in some synthetic routes to aryl sulfonyl chlorides. durham.ac.ukacs.org
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
The established reactivity of this compound is dominated by its role as an electrophile, readily reacting with nucleophiles like amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively. smolecule.com However, the full reactive potential of this compound is likely much broader, and future research aims to uncover novel transformation pathways.
Key areas for future exploration include:
Dual-Role Reagents: Building on recent findings, the capacity of sulfonyl chlorides to act as more than simple sulfonylating agents is a fertile ground for discovery. For example, their ability to function as both a chlorinating and sulfonylating agent in reactions with quinoline N-oxides could be expanded to other heterocyclic systems or substrate classes. rsc.org
Radical-Mediated Reactions: Sulfonyl chlorides can serve as precursors to sulfonyl radicals. The reaction of sodium sulfinates (derived from sulfonyl chlorides) with N-propargylanilines to form 3-sulfonylquinolines highlights this potential. mdpi.com Future work could explore the generation of a quinoline-4-sulfonyl radical from the chloride and its subsequent use in novel radical cascade or addition reactions, which remain largely unexplored.
Novel Deoxygenative Functionalization: An unexpected reactivity pathway involves the in situ generation of a nucleophilic sulfonyl source from an electrophilic sulfonyl chloride. This has been demonstrated in the deoxygenative C2-H sulfonylation of quinoline N-oxides. mdpi.com Applying this concept to this compound itself could unlock new synthetic strategies for functionalizing the quinoline core.
Unusual Cycloadditions and Rearrangements: The broader literature contains examples of sulfonyl chlorides participating in unexpected reactions, such as unusual cycloadditions with highly strained molecules or rearrangements in the presence of specific substrates. tandfonline.comresearchgate.net A systematic investigation of the reactivity of this compound under diverse conditions (e.g., with transition metal catalysts, photolysis, or unconventional substrates) could reveal entirely new transformation pathways, leading to novel molecular architectures.
Expanding the Scope of Derivatization for Tailored Chemical Properties
This compound is a premier scaffold for chemical derivatization, acting as a versatile handle to introduce a vast array of functional groups onto the quinoline core. This allows for the systematic modification and fine-tuning of a molecule's physicochemical and biological properties. The future of research in this area lies in leveraging this versatility to create highly tailored molecules for specific applications, particularly in medicinal chemistry and materials science.
The strategic derivatization of this compound enables:
Optimization of Biological Activity: The sulfonamide linkage is a cornerstone of medicinal chemistry. By reacting this compound with diverse libraries of amines, researchers can generate extensive collections of quinoline-4-sulfonamides. This approach has been used to develop potent inhibitors of enzymes like carbonic anhydrase and monoamine oxidase for applications in oncology and neurology, respectively. nih.govbohrium.com Future efforts will focus on using this derivatization to tune properties like cell permeability, metabolic stability, and target selectivity.
Development of Hybrid Molecules: A promising strategy in drug discovery is the creation of hybrid molecules that combine two or more pharmacophores to achieve multi-target activity or improved efficacy. This compound is an ideal starting point for creating such hybrids, for example, by linking the quinoline-sulfonamide motif to other biologically active heterocycles like 1,2,3-triazoles or imidazoles. nih.govepslibrary.at
Fine-Tuning for Specific Targets: The substituents on the amine or alcohol that react with this compound can be strategically chosen to interact with specific pockets in a biological target. This allows for the rational design of derivatives with enhanced potency and selectivity, as demonstrated in the development of inhibitors for cancer-associated carbonic anhydrase isoforms. nih.gov The continued expansion of the library of reactants will broaden the chemical space that can be explored.
Q & A
Q. What safety protocols are critical when handling this compound in large-scale reactions?
- Methodological Answer :
- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity and explosion-proof equipment.
- PPE : Wear nitrile gloves, chemical aprons, and full-face shields.
- Spill Management : Neutralize spills with sodium bicarbonate slurry and dispose via hazardous waste channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
